molecular formula C18H10N2O4 B11556754 2-(4-nitrophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione

2-(4-nitrophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione

Cat. No.: B11556754
M. Wt: 318.3 g/mol
InChI Key: QIIZYHHFHURHPZ-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)-1H,2H,3H-benzo[f]isoindole-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

One commonly employed approach for synthesizing 2-(4-nitrophenyl)-1H,2H,3H-benzo[f]isoindole-1,3-dione involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction typically occurs in a solvent such as toluene under reflux conditions . Another method involves using 2-iodobenzamides, triphenylphosphine (PPh3), iodine (I2), and formic acid (HCOOH) catalyzed by palladium acetate (Pd(OAc)2) and triethylamine in toluene at reflux .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to achieve high yields and purity, making the process efficient and cost-effective for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)-1H,2H,3H-benzo[f]isoindole-1,3-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(4-nitrophenyl)-1H,2H,3H-benzo[f]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Nitrophenyl)-1H,2H,3H-benzo[f]isoindole-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H10N2O4

Molecular Weight

318.3 g/mol

IUPAC Name

2-(4-nitrophenyl)benzo[f]isoindole-1,3-dione

InChI

InChI=1S/C18H10N2O4/c21-17-15-9-11-3-1-2-4-12(11)10-16(15)18(22)19(17)13-5-7-14(8-6-13)20(23)24/h1-10H

InChI Key

QIIZYHHFHURHPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C(=O)N(C3=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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